8-Benzylamino camp
Description
8-Benzylamino camp (systematic name pending IUPAC validation) is a synthetic compound featuring a benzylamino group attached to a cyclopentane (camp) backbone. Its synthesis often involves C–H functionalization strategies, such as those described in 8-aminoquinoline-directed C–H arylation, enabling precise substitution at the 8-position of the camp scaffold .
Properties
CAS No. |
31319-90-1 |
|---|---|
Molecular Formula |
C17H19N6O6P |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[6-amino-8-[(E)-benzylideneamino]purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H19N6O6P/c18-15-14-16(21-9-20-15)23(17(22-14)19-7-10-4-2-1-3-5-10)13-6-11(12(8-24)28-13)29-30(25,26)27/h1-5,7,9,11-13,24H,6,8H2,(H2,18,20,21)(H2,25,26,27)/b19-7+/t11-,12+,13+/m0/s1 |
InChI Key |
HDTLQFZHJBMVPP-HPNSUZEISA-N |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N=CC4=CC=CC=C4)N)CO)OP(=O)(O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2/N=C/C4=CC=CC=C4)N)CO)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N=CC4=CC=CC=C4)N)CO)OP(=O)(O)O |
Synonyms |
8-(phenylmethyl)amino-cyclic adenosine monophosphate 8-(phenylmethyl)amino-cyclic AMP 8-benzylamino cAMP 8-benzylamino-cyclic AMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
8-Phenyltheophyllin (CAS: 132): A theophylline derivative with a phenyl group at the 8-position. It acts as a non-selective adenosine receptor antagonist, with demonstrated affinity for A₁ and A₂ₐ receptors.
8-Benzenesulfonyl-6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one (CAS: 612065-29-9): Features a benzenesulfonyl group and pyridinylamino substituents, highlighting the role of aromatic moieties in enhancing binding specificity .
8-Aminoquinoline Derivatives: Used as directing groups in C–H activation, these compounds share synthetic pathways with 8-Benzylamino camp, emphasizing the versatility of 8-position modifications for functionalization .
Functional Divergences:
- Receptor Selectivity: Unlike 8-phenyltheophyllin, which primarily targets adenosine receptors, 8-Benzylamino camp’s bicyclic structure may favor kinase inhibition, as seen in related camp derivatives.
- Synthetic Accessibility: The benzylamino group in 8-Benzylamino camp allows for milder transamidation reactions compared to benzenesulfonyl derivatives, which require harsher sulfonylation conditions .
Comparative Data Table
Pharmacological Insights:
- While direct activity data for 8-Benzylamino camp is scarce, its structural cousin, 7-Benzyl-8-phenyltheophyllin (CAS: 133), shows enhanced blood-brain barrier penetration due to the benzyl group’s lipophilicity .
- Comparative studies suggest that 8-position benzylation generally improves metabolic stability over smaller alkyl substituents (e.g., methyl or ethyl groups) .
Q & A
Q. How should researchers structure a literature review to identify gaps in 8-Benzylamino cAMP applications?
- Methodological Answer :
- Systematic Search : Use Boolean operators (e.g., "8-Benzylamino cAMP" AND "cell signaling") in databases like PubMed/Scopus, filtering by publication date (last 5 years).
- Gap Analysis : Tabulate studied vs. understudied pathways (e.g., cAMP-EPAC vs. cAMP-PKA) to prioritize future work .
Data Management and Reporting
- Supporting Information : Include raw chromatograms, spectral data, and statistical code in supplementary files, adhering to journal guidelines for reproducibility .
- Conflict Resolution : Address contradictory findings by detailing experimental conditions in a comparative table (e.g., pH, temperature, assay type) .
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